molecular formula C9H9BrN4 B13080666 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine

Katalognummer: B13080666
Molekulargewicht: 253.10 g/mol
InChI-Schlüssel: DZIPNMHGMRIQKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H9BrN4 and a molecular weight of 253.1 g/mol . This compound is of interest in various fields of research due to its unique structure, which combines a bromopyridine moiety with a pyrazole ring.

Vorbereitungsmethoden

The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with 3-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety and the pyrazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and positions, leading to differences in their chemical properties and applications.

Eigenschaften

Molekularformel

C9H9BrN4

Molekulargewicht

253.10 g/mol

IUPAC-Name

1-[(3-bromopyridin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-7-2-1-4-12-8(7)6-14-5-3-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI-Schlüssel

DZIPNMHGMRIQKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)CN2C=CC(=N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.